
1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol, also known as BRPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. The synthesis of BRPPO involves the reaction of 4-bromo-1H-pyrazole with 3-phenoxypropan-2-ol in the presence of a base. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol is not fully understood, but studies have suggested that it acts by inhibiting certain enzymes and signaling pathways in cells. Specifically, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol is able to disrupt the growth and survival of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to have anti-inflammatory and anti-diabetic effects. Specifically, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to reduce the production of inflammatory cytokines and improve insulin sensitivity in animal models. Additionally, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to have cardiovascular effects, including the ability to lower blood pressure and improve heart function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol for lab experiments is its relatively low toxicity compared to other anti-cancer compounds. Additionally, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol is stable and can be easily synthesized in large quantities. However, one limitation of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol and its potential side effects.
Orientations Futures
There are several future directions for research on 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol. One potential area of research is in the development of novel anti-cancer therapies that incorporate 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol and its potential applications in the treatment of inflammation, diabetes, and cardiovascular disease. Finally, research on the synthesis of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol and its derivatives may lead to the development of more potent and selective compounds with even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol involves the reaction of 4-bromo-1H-pyrazole with 3-phenoxypropan-2-ol in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization. This synthesis method has been optimized to yield high purity and high yield of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol.
Applications De Recherche Scientifique
1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to have potential applications in the treatment of inflammation, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
1-(4-bromopyrazol-1-yl)-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-6-14-15(7-10)8-11(16)9-17-12-4-2-1-3-5-12/h1-7,11,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWGZJZSTUXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN2C=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


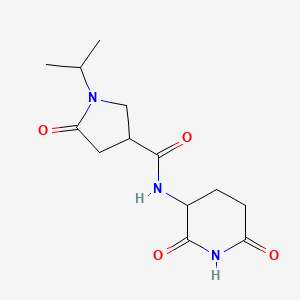
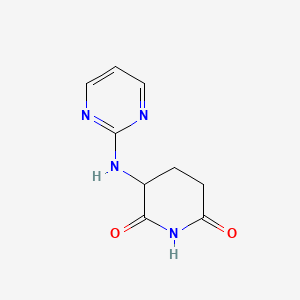
![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)
![3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B7582260.png)
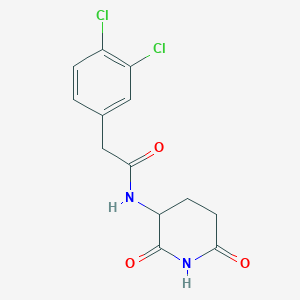
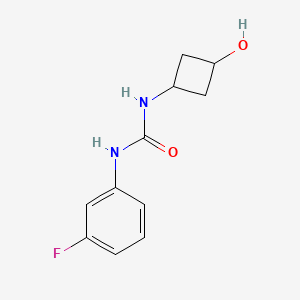
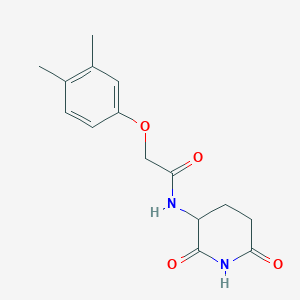
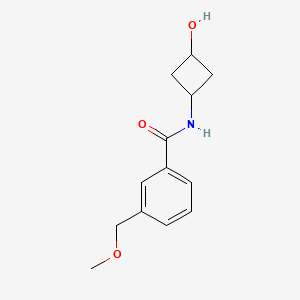
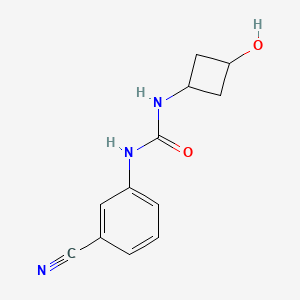
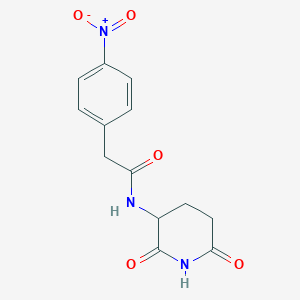

![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)